molecular formula C12H10N2O3 B13136449 2-(2-Nitrophenoxy)aniline

2-(2-Nitrophenoxy)aniline

Cat. No.: B13136449
M. Wt: 230.22 g/mol
InChI Key: OUTDXUCMQFKRGG-UHFFFAOYSA-N
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Description

2-(2-Nitrophenoxy)aniline is an organic compound with the molecular formula C12H10N2O3 It consists of an aniline group substituted with a 2-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenoxy)aniline typically involves the reaction of 2-nitrophenol with aniline in the presence of a suitable catalyst. One common method includes the following steps:

    Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrophenol.

    Formation of this compound: 2-nitrophenol is then reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process generally includes steps for purification, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenoxy)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The aniline group can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 2-(2-Aminophenoxy)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of this compound.

Scientific Research Applications

2-(2-Nitrophenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure makes it a valuable building block for complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and resins, where its chemical properties contribute to the desired characteristics of the final product.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenoxy)aniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar in structure but lacks the phenoxy group, leading to different reactivity and applications.

    2-(4-Nitrophenoxy)aniline: Similar but with the nitro group in the para position, affecting its electronic properties and reactivity.

    4-Nitroaniline: Another related compound with different substitution patterns, leading to varied chemical behavior.

Uniqueness

2-(2-Nitrophenoxy)aniline is unique due to the presence of both the nitro and phenoxy groups, which confer distinct electronic and steric properties. This combination allows for specific interactions in chemical and biological systems, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-(2-nitrophenoxy)aniline

InChI

InChI=1S/C12H10N2O3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H,13H2

InChI Key

OUTDXUCMQFKRGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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